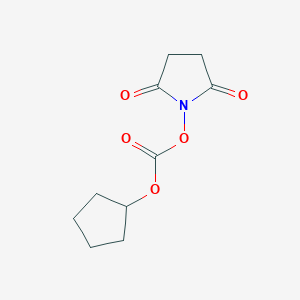

N-(Cyclopentyloxycarbonyloxy)succinimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDXOXWZKDUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579715 | |

| Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128595-07-3 | |

| Record name | Cyclopentyl 2,5-dioxo-1-pyrrolidinyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128595-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, cyclopentyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclopentyloxycarbonyloxy)succinimide, also known as Cyclopentyl N-Succinimidyl Carbonate, is a versatile chemical reagent with significant applications in organic synthesis, particularly in the fields of pharmaceutical development, polymer chemistry, and bioconjugation. Its unique structure, featuring a reactive succinimidyl carbonate group and a stable cyclopentyloxy moiety, makes it an effective tool for the introduction of a cyclopentyloxycarbonyl (Cpoc) protecting group onto primary and secondary amines. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role in advanced drug delivery systems like antibody-drug conjugates (ADCs).

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 128595-07-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO₅ | [1] |

| Molecular Weight | 227.21 g/mol | [1] |

| Melting Point | 78-82 °C | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Moderately soluble in common organic solvents such as acetone and methanol; sparingly soluble in water. | [1] |

| Storage Conditions | 2-8°C, under an inert atmosphere. Moisture and heat sensitive. | [1] |

Spectral Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopy | Predicted/Typical Peaks |

| ¹³C NMR | Expected signals for carbonyl carbons (succinimide and carbonate), cyclopentyl carbons, and succinimide methylene carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (imide and carbonate), C-O stretching, and C-N stretching. Imide carbonyls typically show two bands (symmetric and asymmetric stretching). |

| Mass Spectrometry | Predicted m/z values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. |

Synthesis of this compound

The synthesis of this compound is a two-step process, starting with the formation of cyclopentyl chloroformate, which is then reacted with N-hydroxysuccinimide.

Experimental Protocol: Synthesis of Cyclopentyl Chloroformate

Materials:

-

Cyclopentanol

-

Triphosgene

-

Pyridine

-

Anhydrous diethyl ether

-

1.0 N HCl aqueous solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to -70°C using a dry ice/acetone bath.

-

Prepare a solution of cyclopentanol (3 equivalents) and pyridine (3.3 equivalents) in anhydrous diethyl ether.

-

Slowly add the cyclopentanol/pyridine solution dropwise to the triphosgene solution over 1 hour, maintaining the temperature at -70°C.

-

Stir the reaction mixture at -70°C for an additional hour.

-

Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 1.5 hours.

-

Quench the reaction by adding 1.0 N HCl aqueous solution to acidify the mixture.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield cyclopentyl chloroformate, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopentyl chloroformate

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous acetonitrile or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-hydroxysuccinimide (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

-

Slowly add a solution of cyclopentyl chloroformate (1 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to obtain pure this compound.

Applications in Organic Synthesis

Amine Protection

This compound is an efficient reagent for the protection of primary and secondary amines by introducing the cyclopentyloxycarbonyl (Cpoc) group. The Cpoc group is stable under a variety of reaction conditions but can be removed under specific acidic or hydrogenolysis conditions.

Experimental Protocol: General Procedure for Amine Protection

Materials:

-

Amine-containing substrate

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine-containing substrate (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1 to 1.5 equivalents).

-

Add this compound (1.1 to 1.2 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC).

-

Dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel if necessary.

Bioconjugation and Drug Delivery

The succinimidyl carbonate moiety of this compound makes it a valuable tool in bioconjugation, particularly for linking molecules to proteins and other biomolecules.[2] A significant application is in the development of Antibody-Drug Conjugates (ADCs). In this context, the reagent can act as a linker, connecting a cytotoxic drug to an antibody that specifically targets cancer cells.

The general strategy involves modifying a drug molecule with the this compound linker, which then reacts with lysine residues on the antibody to form a stable carbamate bond. The resulting ADC can selectively deliver the cytotoxic payload to tumor cells, minimizing off-target toxicity.

Safety and Handling

This compound is considered to have low to moderate acute toxicity.[1] However, it may cause skin and eye irritation upon contact.[1] Inhalation of dust may lead to respiratory discomfort.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). The compound should be handled in a well-ventilated area or a fume hood. It is sensitive to moisture and heat and should be stored accordingly in a refrigerator under an inert atmosphere.[1]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its ability to efficiently introduce the cyclopentyloxycarbonyl protecting group and to act as a linker in bioconjugation makes it a crucial tool for researchers in medicinal chemistry, drug development, and materials science. The detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory. As research into targeted therapies and advanced biomaterials continues to grow, the applications of this compound are expected to expand further.

References

An In-Depth Technical Guide to N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclopentyloxycarbonyloxy)succinimide, also known as Cyclopentyl N-Succinimidyl Carbonate, is a valuable reagent in organic synthesis, particularly in the fields of peptide chemistry, bioconjugation, and pharmaceutical development. This document provides a comprehensive overview of its structure, properties, synthesis, and applications. Detailed experimental protocols for its preparation and use in amine protection are presented, alongside a summary of its key characteristics in easily comparable tables. This guide is intended to serve as a technical resource for researchers and professionals utilizing this versatile compound in their work.

Introduction

This compound (CpO-OSu) is a chemical reagent belonging to the family of N-hydroxysuccinimide (NHS) esters. These compounds are widely employed as activating agents for the introduction of protecting groups or for the covalent modification of biomolecules. Specifically, CpO-OSu serves as an efficient reagent for the introduction of the cyclopentyloxycarbonyl (Cpoc) protecting group onto primary and secondary amines. The Cpoc group is a valuable alternative to other common amine protecting groups, offering distinct advantages in certain synthetic strategies. This guide will delve into the technical details of this compound, providing a foundational understanding for its effective application in research and development.

Structure and Properties

The chemical structure of this compound consists of a central carbonate functional group linking a cyclopentyl moiety and a N-hydroxysuccinimide ester. This unique arrangement confers its reactivity towards nucleophiles, particularly primary amines.

Chemical Structure

-

IUPAC Name: cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate

-

Synonyms: Cyclopentyl N-Succinimidyl Carbonate, CpO-OSu

-

CAS Number: 128595-07-3

-

Molecular Formula: C₁₀H₁₃NO₅

-

Molecular Weight: 227.21 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 78-82 °C | [2] |

| Boiling Point | 320.0 ± 25.0 °C (Predicted) | [2] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Acetonitrile. | [1] |

| Storage | 2-8 °C, under inert atmosphere | [2] |

Spectroscopic Data

| Spectroscopic Technique | Predicted Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~ 5.3 ppm (m, 1H, cyclopentyl-CH), ~ 2.8 ppm (s, 4H, succinimide-CH₂), ~ 1.6-2.0 ppm (m, 8H, cyclopentyl-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 168 ppm (C=O, succinimide), ~ 151 ppm (C=O, carbonate), ~ 85 ppm (cyclopentyl-CH), ~ 33 ppm (cyclopentyl-CH₂), ~ 25 ppm (succinimide-CH₂), ~ 24 ppm (cyclopentyl-CH₂) |

| FTIR (KBr) | ~ 1820 cm⁻¹ (C=O stretch, imide), ~ 1780 cm⁻¹ (C=O stretch, imide), ~ 1740 cm⁻¹ (C=O stretch, carbonate), ~ 1200 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z = 228.08 [M+H]⁺, 250.07 [M+Na]⁺ |

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized by the reaction of cyclopentyl chloroformate with N-hydroxysuccinimide in the presence of a base. A general experimental protocol is provided below, adapted from procedures for similar N-succinimidyl carbonates.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopentyl chloroformate

-

N-Hydroxysuccinimide (NHS)

-

Potassium bicarbonate (KHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxysuccinimide (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a base, such as triethylamine (1.1 eq.) or an aqueous solution of potassium bicarbonate (1.1 eq.), to the stirred solution.

-

To this mixture, add cyclopentyl chloroformate (1.0 eq.) dropwise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.

Reactivity and Mechanism of Amine Protection

This compound is an effective electrophile that readily reacts with primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism at the carbonate carbonyl carbon. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the N-hydroxysuccinimide anion acting as a good leaving group, to form a stable carbamate (the Cpoc-protected amine) and N-hydroxysuccinimide as a byproduct.

Caption: Reaction mechanism of amine protection.

Applications in Research and Development

The primary application of this compound is as a reagent for the introduction of the cyclopentyloxycarbonyl (Cpoc) protecting group for amines. This is particularly relevant in multi-step organic synthesis, especially in the context of peptide synthesis and the development of complex pharmaceutical intermediates.

Amine Protection in Organic Synthesis

The Cpoc group provides a stable protecting group for amines that is resistant to a variety of reaction conditions. Its removal can typically be achieved under specific acidic or hydrogenolysis conditions, offering orthogonality to other protecting groups.

Experimental Protocol: General Procedure for Amine Protection

Materials:

-

Amine-containing substrate

-

This compound (1.0 - 1.2 eq.)

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile, or a biphasic system)

Procedure:

-

Dissolve the amine-containing substrate in the chosen solvent.

-

Add the base to the solution.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting Cpoc-protected amine by column chromatography or recrystallization as needed.

Caption: General workflow for amine protection.

Bioconjugation and Drug Development

The reactivity of this compound with amines makes it a useful tool in bioconjugation. It can be used to link molecules containing a cyclopentyl group to proteins, antibodies, or other biomolecules through the formation of stable carbamate linkages with lysine residues. This has applications in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a moisture-sensitive compound and should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and efficient reagent for the introduction of the Cpoc protecting group onto amines. Its stability and predictable reactivity make it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, including detailed experimental protocols to facilitate its use in the laboratory. As the demand for complex and precisely engineered molecules continues to grow, reagents like this compound will remain essential for enabling innovative research and development.

References

In-Depth Technical Guide to CP-OSu: A Versatile Reagent for Amine Protection in Chemical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of N-(Cyclopentyloxycarbonyl)succinimide (CP-OSu), a key reagent for researchers, scientists, and drug development professionals. This document details its chemical properties, mechanism of action, and protocols for its application in organic synthesis, particularly in the protection of primary and secondary amines.

Core Chemical and Physical Properties

CP-OSu, also known as N-(Cyclopentyloxycarbonyl)succinimide, is a white crystalline powder. Its fundamental properties are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Citations |

| Chemical Formula | C₁₀H₁₃NO₅ | [1][2] |

| Molecular Weight | 227.21 g/mol | [1][2] |

| CAS Number | 128595-07-3 | [1][2] |

| Appearance | White Crystalline Powder | [1][2] |

| Melting Point | 78-82 °C | [1] |

| Purity (via HPLC) | ≥ 99% | [2] |

| Storage Conditions | 2-8 °C | [2] |

Mechanism of Action: Amine Protection

CP-OSu is an amine-reactive reagent primarily utilized for the introduction of the cyclopentyloxycarbonyl (Cpoc) protecting group to primary and secondary amines. This protection is crucial in multi-step organic synthesis to prevent unwanted side reactions at the amine functional group.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the succinimidyl ester in CP-OSu. This leads to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. NHS is a good leaving group, which facilitates the reaction.

Caption: Reaction mechanism of CP-OSu with an amine.

Experimental Protocols

While specific protocols for CP-OSu are not widely published, its application as an amine protecting group is analogous to that of other N-hydroxysuccinimide esters, such as Fmoc-OSu. The following is a general protocol for the protection of an amine using CP-OSu, which can be optimized for specific substrates.

General Protocol for Amine Protection in Solution Phase

-

Dissolution: Dissolve the amine-containing substrate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2 equivalents), to the solution to act as a proton scavenger.

-

CP-OSu Addition: Add CP-OSu (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove the base and N-hydroxysuccinimide byproduct.

-

Purification: The protected product can be purified by standard techniques such as column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, CP-OSu can be used for the N-terminal protection of amino acids. The protected amino acid can then be coupled to a resin-bound peptide chain.

Caption: General workflow for Solid-Phase Peptide Synthesis.

Deprotection of the Cyclopentyloxycarbonyl (Cpoc) Group

Applications in Drug Development and Organic Synthesis

CP-OSu serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] Its primary role is to act as a protecting group for amines, which is a fundamental step in the synthesis of peptides, peptidomimetics, and other nitrogen-containing compounds.[2] The cyclopentyl moiety can influence the solubility and bioavailability of the final compound, making it a potentially useful tool for formulation scientists.[2] Furthermore, its application extends to polymer chemistry, where it can be used in the development of biodegradable polymers for applications in medicine and materials science.[2]

Signaling Pathways

Currently, there is no publicly available information to suggest that CP-OSu is directly involved in any biological signaling pathways. Its function is primarily as a synthetic tool in a laboratory setting.

This technical guide provides a foundational understanding of CP-OSu for professionals in the fields of chemical synthesis and drug development. Further research into the specific applications and deprotection conditions for the Cpoc group will enhance its utility as a versatile protecting group.

References

N-(Cyclopentyloxycarbonyloxy)succinimide CAS number 128595-07-3

CAS Number: 128595-07-3

This in-depth technical guide provides a comprehensive overview of N-(Cyclopentyloxycarbonyloxy)succinimide, a versatile reagent for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis protocol, and explores its key applications, particularly as an amino-protecting agent and in bioconjugation.

Core Chemical and Physical Properties

This compound, also known as Cyclopentyl N-Succinimidyl Carbonate, is a white to off-white crystalline powder. It serves as a crucial intermediate in various chemical syntheses due to its reactive N-hydroxysuccinimide (NHS) ester group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 128595-07-3 | General |

| Molecular Formula | C₁₀H₁₃NO₅ | General |

| Molecular Weight | 227.21 g/mol | General |

| Appearance | White to off-white crystalline powder | General |

| Melting Point | 78-82 °C | General |

| Purity | >98.0% (by GC) | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, moisture sensitive | [1] |

Spectroscopic Data

Table 2: Reference Spectroscopic Data for Succinimide and Predicted Data for this compound

| Data Type | Description |

| ¹H NMR (Succinimide in CDCl₃) | δ 2.77 (s, 4H), 8.9 (br s, 1H) |

| ¹³C NMR (General for Succinimide Core) | Carbonyl carbons typically appear downfield. |

| FTIR (Succinimide Derivatives) | Imide carbonyl stretching vibrations are typically observed around 1700-1800 cm⁻¹. The anti-symmetric stretch is often seen around 1715 cm⁻¹, and the symmetric stretch around 1790 cm⁻¹.[2] |

| Mass Spectrometry (Predicted for C₁₀H₁₃NO₅) | [M+H]⁺: 228.08666, [M+Na]⁺: 250.06860, [M-H]⁻: 226.07210 |

Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on a general method for producing N-(organocarbonyloxy)succinimide derivatives described in US Patent 5,426,190A, a plausible two-step experimental protocol is outlined below.[3] This process involves the formation of N-hydroxysuccinimide (NHS) followed by its acylation with cyclopentyl chloroformate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Hydroxysuccinimide (NHS)

-

Reaction Setup: In a reaction vessel, combine succinic anhydride and a slight molar excess of hydroxylamine in an aqueous medium.

-

Formation of Hydroxamic Acid: Stir the mixture at room temperature. The reaction is typically exothermic.

-

Cyclization: After the initial reaction subsides, heat the mixture to induce cyclization and dehydration, forming N-hydroxysuccinimide. Water is continuously removed during this step.

-

Isolation: The resulting solid, crude N-hydroxysuccinimide, can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Reaction Setup: Prepare a two-phase system by dissolving the crude N-hydroxysuccinimide in water and adding a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Acylation: Cool the mixture in an ice bath. Add a base (e.g., triethylamine or sodium carbonate) to the aqueous phase. Slowly add cyclopentyl chloroformate to the stirred biphasic mixture.

-

Reaction: The acylation occurs at the interface of the two phases. The this compound product will preferentially dissolve in the organic layer.

-

Workup: After the reaction is complete, separate the organic layer. Wash the organic phase with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable reagent with several applications in pharmaceutical and materials science.

-

Amine Protection: The cyclopentyloxycarbonyl (Cpoc) group can be introduced onto a primary or secondary amine using this reagent. This protecting group is useful in multi-step organic syntheses, particularly in peptide and nucleotide synthesis, where selective protection and deprotection of amino functionalities are required.

-

Bioconjugation: As an N-hydroxysuccinimide ester, this compound is highly effective for bioconjugation.[4] It reacts with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[5][6] This enables the covalent attachment of the cyclopentyloxycarbonyl group, which can be used to modify the properties of the biomolecule or to introduce a linker for further functionalization.

-

Pharmaceutical and Polymer Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and biodegradable polymers.[4]

Experimental Protocol: General Bioconjugation with an NHS Ester

This protocol describes a general workflow for conjugating an NHS-ester activated molecule, such as this compound, to a protein.

-

Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer at a pH range of 7.2-8.5. Common buffers include phosphate-buffered saline (PBS) or borate buffer.

-

NHS Ester Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the dissolved NHS ester to the protein solution with gentle mixing. A molar excess of the NHS ester is typically used, with the optimal ratio determined empirically.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS ester.

-

Purification: Remove the excess reagent and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or ultrafiltration.

References

- 1. “Ghost” Fragment Ions in Structure and Site-Specific Glycoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopentyloxycarbonyl (Poc) Group: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the intricate fields of peptide and carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the diverse arsenal of these temporary functionalities, the Propargyloxycarbonyl (Poc) group has emerged as a versatile and valuable tool. This technical guide provides a comprehensive overview of the Poc protecting group, detailing its chemical properties, applications, and the experimental protocols for its implementation and removal.

Core Concepts of the Propargyloxycarbonyl (Poc) Protecting Group

The Propargyloxycarbonyl (Poc) group is a urethane-type protecting group used for the temporary masking of amine and hydroxyl functionalities. Its structure, characterized by the presence of a terminal alkyne, is central to its unique reactivity and deprotection mechanism. The Poc group is introduced by reacting an alcohol or amine with propargyloxycarbonyl chloride (Poc-Cl).

A key feature of the Poc group is its stability under a range of conditions commonly employed in multi-step synthesis, including acidic and mild basic environments, as well as during glycosylation reactions.[1] This stability profile allows for its use in concert with other protecting groups, enabling complex synthetic strategies.

Data Presentation: A Quantitative Overview

The efficacy of a protecting group is best understood through quantitative data. The following tables summarize the yields and reaction times for the protection and deprotection of various substrates using the Poc group, as reported in the scientific literature.

Table 1: Protection of Alcohols and Amines with the Poc Group

| Substrate | Functional Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| 2-Amino-1-butanol | Amine & Alcohol | Poc-Cl, Triethylamine | - | 90 (N,O-diPoc) | [2] |

| Various Amines/Amino Acids | Amine | Poc-Cl, aq. Dioxane, NaOH (pH 9-10) or CH2Cl2, Et3N, DMAP (cat.) | - | 80-92 | |

| Serine/Threonine/Tyrosine Derivatives | Hydroxyl | Poc-Cl, Pyridine, -78°C | - | High | [3] |

Table 2: Deprotection of Poc-Protected Alcohols and Amines

| Substrate | Functional Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| N,O-diPoc-2-amino-1-butanol | Alcohol | 1.1 equiv. Benzyltriethylammonium tetrathiomolybdate, RT | - | 85 (selective O-deprotection) | [2] |

| Poc-protected Amines/Amino Acids/Peptides | Amine | Benzyltriethylammonium tetrathiomolybdate, Acetonitrile, Sonication (20 KHz) | 0.75 - 1 h | High | |

| O-Poc-protected Dipeptides | Hydroxyl | Benzyltriethylammonium tetrathiomolybdate | - | 73-87 | [3] |

Orthogonality: A Strategic Advantage

A significant advantage of the Poc group is its orthogonality with other widely used protecting groups in peptide and carbohydrate synthesis.[1] This means that the Poc group can be selectively removed under conditions that do not affect other protecting groups present in the molecule, and vice versa. The Poc group is stable to the acidic conditions used to remove tert-Butoxycarbonyl (Boc) groups and the basic conditions used for the cleavage of 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Furthermore, it is not cleaved by the hydrogenolysis conditions used to remove the Carboxybenzyl (Cbz) group.[3][4]

This orthogonality allows for a high degree of flexibility in synthetic planning, enabling the synthesis of complex molecules with multiple functional groups that require differential protection.

Experimental Protocols

The following are detailed methodologies for the introduction and removal of the Propargyloxycarbonyl (Poc) protecting group.

General Procedure for the Protection of Amines with Poc-Cl

This protocol describes the general method for the protection of primary and secondary amines.

Materials:

-

Amine substrate (1.0 equiv)

-

Propargyloxycarbonyl chloride (Poc-Cl) (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) (1.2 equiv)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine substrate (1.0 equiv) in anhydrous DCM.

-

Add triethylamine (1.2 equiv) and a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add propargyloxycarbonyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Poc-protected amine.

General Procedure for the Deprotection of Poc-Protected Amines and Alcohols

This protocol outlines the removal of the Poc group using benzyltriethylammonium tetrathiomolybdate.

Materials:

-

Poc-protected substrate (1.0 equiv)

-

Benzyltriethylammonium tetrathiomolybdate (1.1 - 2.5 equiv)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Place the Poc-protected substrate (1.0 equiv) and benzyltriethylammonium tetrathiomolybdate (1.1 - 2.5 equiv) in a suitable reaction vessel.

-

Add a minimal amount of acetonitrile to form a slurry.

-

Sonicate the mixture in an ultrasonic cleaning bath (e.g., 20 KHz) for 0.75 to 1 hour, or stir at room temperature until the reaction is complete (monitor by TLC).

-

After completion, extract the residue with a mixture of DCM and diethyl ether.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by chromatography on silica gel to yield the deprotected amine or alcohol.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving the Poc protecting group.

Caption: General workflow for the protection of amines and alcohols with the Poc group.

Caption: General workflow for the deprotection of the Poc group.

Caption: Orthogonality of the Poc protecting group with Boc and Fmoc.

Conclusion

The Propargyloxycarbonyl (Poc) protecting group offers a valuable and strategic option for the protection of amines and alcohols in complex organic synthesis. Its stability under various reaction conditions, coupled with a unique and mild deprotection method, makes it an excellent choice for orthogonal protection schemes. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize the Poc group in their synthetic endeavors. As the demand for more complex and precisely engineered molecules grows, the strategic application of protecting groups like Poc will continue to be a cornerstone of successful synthetic chemistry.

References

An In-depth Technical Guide to the Mechanism of Amine Protection Using 2-(cyclopent-1-en-1-yl)oxycarbonyloxysuccinimide (Cpoc-OSu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of 2-(cyclopent-1-en-1-yl)oxycarbonyloxysuccinimide, herein referred to as Cpoc-OSu, for the protection of primary and secondary amines. While Cpoc-OSu is a specialized reagent, its reaction mechanism is analogous to other widely used N-hydroxysuccinimide (NHS) ester-based carbamate protecting group reagents, such as Fmoc-OSu. This document will elucidate the core principles of the protection and deprotection reactions, present hypothetical yet representative experimental data and protocols, and visualize the underlying chemical transformations.

Introduction to Amine Protection and the Role of Cpoc-OSu

In complex organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, the selective protection of functional groups is paramount.[1][2] Amines, being nucleophilic, often require protection to prevent unwanted side reactions during subsequent synthetic steps.[2][3] Carbamates are one of the most common and effective classes of protecting groups for amines.[3][4]

The Cpoc-OSu reagent introduces the 2-(cyclopent-1-en-1-yl)oxycarbonyl (Cpoc) group onto an amine. The reagent consists of the Cpoc protecting group attached to an N-hydroxysuccinimide (NHS) ester. The NHS ester acts as a good leaving group, facilitating the reaction with the amine under mild conditions.[5]

Mechanism of Amine Protection with Cpoc-OSu

The protection of an amine with Cpoc-OSu proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Cpoc-OSu reagent. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide anion, a stable leaving group. A final proton transfer step yields the stable, Cpoc-protected amine (a carbamate) and N-hydroxysuccinimide as a byproduct.[3][5]

Quantitative Data for Amine Protection

The efficiency of the Cpoc protection reaction is dependent on the substrate, solvent, and base used. The following table summarizes typical reaction conditions and outcomes for the protection of a model primary amine.

| Substrate | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Dichloromethane | Triethylamine (1.5) | 25 | 2 | 95 |

| Glycine methyl ester | 1,4-Dioxane/Water (1:1) | Sodium bicarbonate (2.0) | 25 | 4 | 92 |

| Aniline | Tetrahydrofuran | Pyridine (1.2) | 25 | 6 | 88 |

Experimental Protocol for Amine Protection

Materials:

-

Amine substrate

-

Cpoc-OSu (1.05 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve Cpoc-OSu in anhydrous DCM.

-

Add the Cpoc-OSu solution dropwise to the amine solution over a period of 15 minutes.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure Cpoc-protected amine.

Deprotection of the Cpoc Group

The cyclopentenyl moiety of the Cpoc group suggests that it can be cleaved under specific, mild conditions, potentially offering orthogonality to other protecting groups.[6] A plausible method for deprotection would involve palladium-catalyzed hydrogenolysis or reactions with soft nucleophiles, similar to the cleavage of allyloxycarbonyl (Alloc) groups.

Quantitative Data for Deprotection

The following table provides hypothetical data for the palladium-catalyzed deprotection of a Cpoc-protected amine.

| Substrate | Catalyst | Nucleophile Scavenger | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Cpoc-Benzylamine | Pd(PPh₃)₄ (5 mol%) | Phenylsilane | Dichloromethane | 25 | 1 | 96 |

| N-Cpoc-Glycine methyl ester | Pd(PPh₃)₄ (5 mol%) | Dimedone | Tetrahydrofuran | 25 | 1.5 | 94 |

| N-Cpoc-Aniline | Pd(PPh₃)₄ (5 mol%) | Morpholine | Acetonitrile | 40 | 2 | 90 |

Experimental Protocol for Deprotection

Materials:

-

Cpoc-protected amine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Phenylsilane (3.0 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Diatomaceous earth

Procedure:

-

Dissolve the Cpoc-protected amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the phenylsilane scavenger to the solution.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by passing it through a short plug of silica gel or by column chromatography to yield the deprotected amine.

Orthogonality and Applications

A key advantage of many protecting groups is their orthogonality, meaning they can be removed under conditions that do not affect other protecting groups.[6][7] The Cpoc group, with its potential for palladium-catalyzed cleavage, would be orthogonal to acid-labile groups (e.g., Boc) and base-labile groups (e.g., Fmoc).[5][6] This orthogonality is highly valuable in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[1]

Conclusion

The Cpoc-OSu reagent offers a viable method for the protection of amines as carbamates. The protection reaction proceeds through a well-understood nucleophilic acyl substitution mechanism, and the resulting Cpoc group can likely be cleaved under mild, palladium-catalyzed conditions. This potential for orthogonal deprotection makes the Cpoc group a potentially valuable tool in the synthetic chemist's arsenal, particularly for the synthesis of complex molecules requiring multiple, selectively addressable protecting groups. Further research into the specific scope and limitations of the Cpoc-OSu reagent is warranted to fully establish its utility in synthetic chemistry.

References

An In-depth Technical Guide to the Solubility of N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Cyclopentyloxycarbonyloxy)succinimide, a key reagent in organic synthesis and bioconjugation. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and furnishes a general, robust experimental protocol for its determination.

Understanding the Solubility Profile

Qualitative Solubility Data

The table below summarizes the observed qualitative solubility of this compound in different solvents.

| Solvent | Solubility |

| Acetone | Moderate |

| Methanol | Moderate |

| Water | Sparingly Soluble |

Solubility of a Structurally Related Compound

For comparative reference, quantitative solubility data for N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a structurally similar N-hydroxysuccinimide ester, is presented below. These values may offer a preliminary estimation for the solubility of this compound, though experimental verification is essential.

| Solvent | Solubility (approx.) |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

| Dimethylformamide (DMF) | 25 mg/mL |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, DMSO, Acetonitrile, Ethanol)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dilute the filtered supernatant (from step 2) with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

As this compound is a synthetic reagent, there are no known biological signaling pathways in which it is directly involved. Its utility lies in its chemical reactivity for the modification of other molecules.

N-(Cyclopentyloxycarbonyloxy)succinimide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for N-(Cyclopentyloxycarbonyloxy)succinimide (CAS No. 128595-07-3). The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols to ensure its safe and effective use in research and development.

Chemical and Physical Properties

This compound, also known as Cyclopentyl N-Succinimidyl Carbonate, is a white to off-white crystalline powder.[1][2][] It is an organic compound used as a reagent in organic synthesis, particularly in pharmaceutical development and bioconjugation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 128595-07-3 | [2][][4] |

| Molecular Formula | C10H13NO5 | [2][][4][5] |

| Molecular Weight | 227.21 g/mol | [2][][5] |

| Appearance | White to off-white crystalline powder | [1][2][] |

| Melting Point | 78-82 °C (172.4-179.6 °F) | [2][][6][7] |

| Boiling Point | 320.0 ± 25.0 °C (Predicted) | [][7] |

| Density | 1.350 ± 0.10 g/cm³ (Predicted) | [][7] |

| Solubility | Moderately soluble in common organic solvents like acetone and methanol; sparingly soluble in water. | [1] |

| Odor | Odorless or a faint, non-distinct odor. | [1][6] |

Hazard Identification and Classification

While comprehensive toxicological data is limited, this compound is considered to have low to moderate acute toxicity.[1] However, it is classified as an irritant.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Precautionary Statement(s) | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [7] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | [7] |

The substance may also cause respiratory tract irritation if inhaled.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[6]

Handling Procedures

-

Handle in a well-ventilated area.[4]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat and open flames.[8]

Storage Conditions

-

Keep container tightly closed.[6]

-

The compound is moisture-sensitive; store under an inert atmosphere.[1][6]

-

Incompatible with strong oxidizing agents.[6]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [8] |

| Skin Contact | Remove contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. | [8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. | [6][8] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing dust.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) upon decomposition.[6][8]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Reactivity and Stability

-

Reactivity: No specific reactivity hazards are known under normal conditions.[6]

-

Chemical Stability: The compound is stable under recommended storage conditions.[6] It is, however, sensitive to moisture.[6]

-

Conditions to Avoid: Incompatible products, exposure to moist air or water, and excess heat.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

Toxicological Information

-

Acute Toxicity: Considered to have low to moderate acute toxicity.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Other Information: Inhalation of dust may cause respiratory discomfort.[1] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6] No information is available on mutagenic, reproductive, or developmental effects.[6]

Regulatory Information

This compound is not listed in several major chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS), the United States Toxic Substances Control Act (TSCA) Inventory, and the China Catalog of Hazardous Chemicals 2015.[4] Users should verify the regulatory status of this chemical in their specific region.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

References

Synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide reagent

An In-depth Technical Guide to the Synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Cyclopentyl N-Succinimidyl Carbonate, is a valuable reagent in organic synthesis, particularly in the fields of bioconjugation, peptide synthesis, and drug development.[1][2] Its utility lies in its ability to act as an efficient cyclopentyloxycarbonyl (Cpc) transferring agent for the protection of amine functionalities. This guide provides a comprehensive overview of the synthesis of this important reagent, detailing two primary synthetic methodologies. The protocols provided are based on established chemical principles for the formation of active N-hydroxysuccinimide (NHS) carbonates. Quantitative data is summarized for clarity, and reaction pathways are visualized to facilitate understanding.

Introduction

N-hydroxysuccinimide esters and carbonates are widely recognized as effective activating agents for carboxylic acids and alcohols, respectively.[3][4] They react readily with primary and secondary amines under mild conditions to form stable amide or carbamate linkages. The cyclopentyloxycarbonyl (Cpc) group is a useful protecting group for amines in multi-step organic synthesis. This compound provides a stable, crystalline, and easy-to-handle reagent for the introduction of the Cpc protecting group.[2] This guide outlines two prevalent methods for its synthesis: the reaction of cyclopentyl chloroformate with N-hydroxysuccinimide and the more direct approach of reacting cyclopentanol with N,N'-Disuccinimidyl Carbonate (DSC).

Synthetic Methodologies

Two primary routes for the synthesis of this compound are presented below. Both methods are effective, with the choice of method often depending on the availability of starting materials and desired scale.

Method 1: From Cyclopentyl Chloroformate

This two-step method involves the initial preparation of cyclopentyl chloroformate from cyclopentanol, followed by its reaction with N-hydroxysuccinimide in the presence of a base.

2.1.1. Step 1: Synthesis of Cyclopentyl Chloroformate

Cyclopentyl chloroformate can be synthesized by reacting cyclopentanol with triphosgene in the presence of a base like pyridine.[5]

Diagram of the synthesis of Cyclopentyl Chloroformate:

Caption: Synthesis of Cyclopentyl Chloroformate.

2.1.2. Step 2: Synthesis of this compound

The resulting cyclopentyl chloroformate is then reacted with N-hydroxysuccinimide to yield the final product.

Diagram of the synthesis of this compound from Cyclopentyl Chloroformate:

References

- 1. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]

- 5. Cyclopentyl chloroformate synthesis - chemicalbook [chemicalbook.com]

Physical properties and appearance of N-(Cyclopentyloxycarbonyloxy)succinimide

An In-depth Technical Guide to the Physical Properties and Appearance of N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key reagent in organic synthesis, particularly in pharmaceutical and polymer chemistry. This document consolidates available data on its appearance, physical constants, and solubility, and includes a detailed experimental protocol for its synthesis.

Physicochemical Properties

This compound, with the CAS number 128595-07-3, is a white to off-white crystalline powder at room temperature.[1] It is generally odorless or may have a faint, non-distinct odor.[1] The compound's molecular formula is C₁₀H₁₃NO₅, and it has a molecular weight of approximately 227.21 g/mol .[2] For optimal stability, it should be stored at 2-8°C under an inert atmosphere.[3]

Data Summary

The quantitative physical data for this compound are summarized in the table below for easy reference and comparison. It is important to note that some of these values are predicted and should be considered as such.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [2] |

| Molecular Formula | C₁₀H₁₃NO₅ | [2] |

| Molecular Weight | 227.21 g/mol | [2] |

| Melting Point | 78-82 °C | [2][3] |

| Boiling Point | 320.0 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Storage Temperature | 2-8°C, Inert Atmosphere | [3] |

Solubility Profile

This compound is reported to be moderately soluble in common organic solvents such as acetone and methanol, and sparingly soluble in water.[1] The presence of the cyclopentyl group is thought to enhance its solubility and bioavailability, making it a valuable intermediate in the synthesis of bioactive compounds and polymers.[4]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring and the succinimide ring.

-

Cyclopentyl Protons: A multiplet corresponding to the methine proton (CH-O) is expected to be the most downfield of the cyclopentyl signals. The remaining eight methylene protons on the cyclopentyl ring will likely appear as complex multiplets.

-

Succinimide Protons: The four equivalent methylene protons of the succinimide ring are expected to produce a sharp singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule.

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two types of carbonyl carbons (the carbonate and the two equivalent imide carbons).

-

Cyclopentyl Carbons: Signals for the five carbons of the cyclopentyl ring are expected, with the carbon attached to the oxygen appearing most downfield.

-

Succinimide Carbons: A signal for the two equivalent methylene carbons of the succinimide ring is also anticipated.

Predicted IR Spectrum

The infrared spectrum will be characterized by strong absorptions corresponding to the carbonyl groups.

-

C=O Stretching: Strong, characteristic absorption bands are expected for the carbonyl groups of the succinimide and carbonate moieties. Typically, imide carbonyl stretches appear as two bands, and the carbonate carbonyl will also have a strong absorption.

-

C-O Stretching: Bands corresponding to the C-O stretching of the ester-like carbonate group are also expected.

-

C-H Stretching: Absorptions for the C-H stretching of the aliphatic cyclopentyl and succinimide rings will be present.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of cyclopentanol with N,N'-Disuccinimidyl carbonate (DSC). This method is advantageous due to the stability of the intermediate mixed carbonate and the mild reaction conditions.

Materials

-

Cyclopentanol

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure

-

Reaction Setup: To a stirred solution of cyclopentanol (1.0 mmol) in dry acetonitrile (5 mL) at 23°C, add N,N'-Disuccinimidyl carbonate (1.5 mmol) and triethylamine (3.0 mmol).

-

Reaction Monitoring: Stir the resulting mixture at 23°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 3-4 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (20 mL). Wash the organic layer successively with aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. After filtering off the drying agent, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using N-(Cyclopentyloxycarbonyloxy)succinimide (Cyc-OSu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Cyclopentyloxycarbonyloxy)succinimide (Cyc-OSu), also known as Cyclopentyl N-Succinimidyl Carbonate, is an amine-reactive reagent used for the modification of proteins and other biomolecules. As a member of the N-hydroxysuccinimide (NHS) ester family of reagents, Cyc-OSu covalently attaches a cyclopentyloxycarbonyl group to primary amines, such as those found on the side chain of lysine residues and the N-terminus of polypeptides.[1] This modification is typically employed as a strategy for the temporary protection of amine groups during subsequent chemical reactions or for altering the physicochemical properties of the protein. The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[2][3] The efficiency of this bioconjugation is highly dependent on reaction conditions, most notably pH.[4][5]

This document provides detailed application notes and protocols for the use of Cyc-OSu in protein bioconjugation.

Data Presentation

Table 1: Recommended Reaction Conditions for Cyc-OSu Protein Conjugation

| Parameter | Recommended Range/Value | Notes |

| Molar Ratio (Cyc-OSu:Protein) | 5:1 to 20:1 | A starting point; should be optimized for each specific protein and desired degree of modification.[5] |

| pH | 7.2 - 8.5 (optimal 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis.[6] |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can minimize hydrolysis but may require longer reaction times.[6] |

| Reaction Time | 0.5 - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature and pH.[6] |

| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction.[6] |

| Cyc-OSu Solvent | Anhydrous DMSO or DMF | The reagent is moisture-sensitive.[6] |

| Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the bioconjugation reaction over hydrolysis.[6] |

Table 2: Illustrative Example of a Cyc-OSu Labeling Titration

| Molar Ratio (Cyc-OSu:Protein) | Degree of Labeling (DOL) | Protein Recovery (%) |

| 5:1 | 2.3 | 95 |

| 10:1 | 4.1 | 92 |

| 20:1 | 7.8 | 85 |

| 50:1 | 12.5 | 70 |

| Degree of Labeling (DOL) is the average number of Cyc-OSu molecules conjugated per protein molecule. These are hypothetical values and will vary depending on the specific protein and reaction conditions. |

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with Cyc-OSu

1. Preparation of Protein Solution:

-

Ensure the protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3).

-

If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis.[7]

-

The protein concentration should ideally be between 2-10 mg/mL.[6]

2. Preparation of Cyc-OSu Stock Solution:

-

Allow the vial of Cyc-OSu to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the Cyc-OSu in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[7]

-

Note: Do not prepare aqueous stock solutions of Cyc-OSu as it is susceptible to hydrolysis.[8]

3. Bioconjugation Reaction:

-

Calculate the required volume of the Cyc-OSu stock solution to achieve the desired molar excess over the protein. A 10:1 to 20:1 molar ratio is a common starting point.[5]

-

While gently vortexing the protein solution, add the calculated volume of the Cyc-OSu stock solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5] For sensitive proteins, performing the reaction at 4°C is recommended.

4. Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[7]

-

Incubate for an additional 30 minutes at room temperature.[9]

5. Purification of the Conjugate:

-

Remove unreacted Cyc-OSu and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[9]

Protocol 2: Determination of the Degree of Labeling (DOL)

The degree of labeling can be estimated using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

1. Sample Preparation:

-

Prepare a sample of the unmodified protein at the same concentration as the labeled protein.

-

Desalt both the unmodified and labeled protein samples to remove any interfering substances.

2. Mass Spectrometry Analysis:

-

Acquire the mass spectra for both the unmodified and labeled protein samples.

-

The mass of the cyclopentyloxycarbonyl group is 113.13 Da.

3. Calculation of DOL:

-

Determine the average mass of the unmodified protein (Mass_unmodified) and the labeled protein (Mass_labeled).

-

Calculate the DOL using the following formula: DOL = (Mass_labeled - Mass_unmodified) / 113.13

Visualizations

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. benchchem.com [benchchem.com]

Application of N-(Cyclopentyloxycarbonyloxy)succinimide in Biodegradable Polymer Chemistry: A Review of Current Knowledge

Introduction

N-(Cyclopentyloxycarbonyloxy)succinimide (CP-OSu), also known as Cyclopentyl N-succinimidyl carbonate, is a chemical reagent recognized for its utility in organic synthesis, particularly as a protecting agent for primary and secondary amines. In this role, it introduces the cyclopentyloxycarbonyl (Cpoc) group, which is valued for its stability under certain conditions and its selective removal. While product literature often alludes to its application in the development of biodegradable polymers, a comprehensive review of publicly available scientific literature and patents does not yield specific, detailed protocols or quantitative data on its use for the synthesis or modification of these polymers. This document outlines the theoretical applications of CP-OSu in biodegradable polymer chemistry based on its known reactivity and provides a generalized framework for its potential use, acknowledging the current absence of specific experimental examples in peer-reviewed publications.

Theoretical Applications in Biodegradable Polymer Chemistry

Based on the chemical properties of this compound, its primary utility in biodegradable polymer chemistry would likely be in the post-polymerization modification of polymers that possess nucleophilic functional groups, such as primary or secondary amines.

Post-Polymerization Modification of Amine-Containing Biodegradable Polymers

Biodegradable polymers containing amine functionalities, such as poly(L-lysine) or other amino acid-based polymers, are prime candidates for modification with CP-OSu. The succinimidyl ester group of CP-OSu is highly reactive towards primary amines, forming a stable carbamate linkage. This reaction could be employed to:

-

Tune Physicochemical Properties: The introduction of the relatively hydrophobic cyclopentyloxycarbonyl group could alter the solubility, hydrophobicity, and thermal properties of the parent polymer.

-